1-methyl-2-phenoxy-1H-indole-3-carbaldehyde
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Overview
Description
1-Methyl-2-phenoxy-1H-indole-3-carbaldehyde is a heterocyclic compound with the molecular formula C16H13NO2 It is a derivative of indole, a significant structure in many natural products and pharmaceuticals
Mechanism of Action
Target of Action
The primary targets of 1-methyl-2-phenoxy-1H-indole-3-carbaldehyde are currently unknown
Mode of Action
It is known that indole derivatives, to which this compound belongs, often interact with their targets by binding to active sites, leading to changes in the target’s function .
Biochemical Pathways
Indole derivatives are known to be involved in a wide range of biological processes, suggesting that this compound could potentially affect multiple pathways .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-2-phenoxy-1H-indole-3-carbaldehyde typically involves the reaction of 1-methylindole with phenol in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as toluene or dichloromethane and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and implementing continuous flow techniques to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-phenoxy-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 1-Methyl-2-phenoxy-1H-indole-3-carboxylic acid.
Reduction: 1-Methyl-2-phenoxy-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
1-Methyl-2-phenoxy-1H-indole-3-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex indole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of indole-based biological pathways and their roles in cellular processes.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
1-Methylindole-3-carboxaldehyde: Similar in structure but lacks the phenoxy group, leading to different chemical properties and reactivity.
2-Phenoxyindole-3-carboxaldehyde: Similar but with the phenoxy group at a different position, affecting its chemical behavior.
1-Methyl-2-phenylindole-3-carboxaldehyde: Similar but with a phenyl group instead of a phenoxy group, resulting in different reactivity and applications.
Uniqueness: 1-Methyl-2-phenoxy-1H-indole-3-carbaldehyde is unique due to the presence of both the methyl and phenoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
1-methyl-2-phenoxyindole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-17-15-10-6-5-9-13(15)14(11-18)16(17)19-12-7-3-2-4-8-12/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGCSITWXJMWQDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1OC3=CC=CC=C3)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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